molecular formula C6H8N2O2 B2555732 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 95884-20-1

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B2555732
CAS RN: 95884-20-1
M. Wt: 140.142
InChI Key: VEORKOPYFBOSIB-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a 40% aqueous solution of glyoxal (7.1 mL, 62 mmol) was added a solution of 2-oxopropanal methylhydrazone (6.17 g, 61.6 mmol) in water (300 mL). The mixture was heated at reflux for 1 hour before cooling to room temperature. The mixture was extracted with CH2Cl2 (4×). The combined organic extracts were dried over NaSO4, filtered, concentrated and purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient) to provide 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 69%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal methylhydrazone
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=[O:2].[CH3:5][NH:6][N:7]=[CH:8][C:9](=[O:11])[CH3:10]>O>[OH:11][C:9]1[C:8]([C:1](=[O:2])[CH3:3])=[N:7][N:6]([CH3:5])[CH:10]=1

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(=O)C=O
Name
2-oxopropanal methylhydrazone
Quantity
6.17 g
Type
reactant
Smiles
CNN=CC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NN(C1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.93 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.